molecular formula C20H26ClNO2 B4082325 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol

1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol

Cat. No.: B4082325
M. Wt: 347.9 g/mol
InChI Key: FFNMGQUCQBVLAK-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of Phenoxy Group:

    Formation of Propanol Moiety: The final step involves the addition of a propanol group through a reduction reaction, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its activity on certain biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Biology: The compound is used in studies to understand its effects on cellular processes and signaling pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(2,6-dimethylphenoxy)-2-propanol can be compared with other isoquinoline derivatives, such as:

  • 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-methoxyphenoxy)-2-propanol
  • 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(3,5-dimethylphenoxy)-2-propanol

These compounds share similar structural features but differ in the substituents on the phenoxy group. The differences in substituents can lead to variations in their biological activities, pharmacokinetics, and pharmacodynamics, highlighting the uniqueness of each compound.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-15-6-5-7-16(2)20(15)23-14-19(22)13-21-11-10-17-8-3-4-9-18(17)12-21;/h3-9,19,22H,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMGQUCQBVLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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